Superior In Vitro Activity Against T. verrucosum vs. 10 Comparator Antifungals
In a comprehensive CLSI M38 microdilution assay of 11 antifungal drugs against a large collection of Trichophyton verrucosum isolates, ciclopirox demonstrated superior activity against all strains in comparison with the other drugs tested, including clotrimazole, terbinafine, ketoconazole, itraconazole, and voriconazole [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC < 1 μg/mL for all T. verrucosum isolates |
| Comparator Or Baseline | Fluconazole exhibited the weakest in vitro effect and highest MIC values (>1 μg/mL). MICs of clotrimazole, enilconazole, miconazole, naftifine and terbinafine were also < 1 μg/mL, but ciclopirox was deemed 'superior' overall [1]. |
| Quantified Difference | Ciclopirox's MIC was consistently < 1 μg/mL, whereas fluconazole, griseofulvin, itraconazole, ketoconazole and voriconazole all had MICs > 1 μg/mL [1]. |
| Conditions | In vitro susceptibility testing according to CLSI document M38 against a large collection of T. verrucosum isolates from various hosts and geographical origins. |
Why This Matters
This data demonstrates ciclopirox's superior potency against a key dermatophyte compared to several widely used systemic and topical azoles, justifying its selection for dermatophytosis caused by this pathogen.
- [1] Comparison of in vitro activities of 11 antifungal agents against Trichophyton verrucosum isolates associated with a variety hosts and geographical origin. Mycoses. 2020;63(3):294-301. View Source
